molecular formula C18H18N4O2 B2490189 1-[1-(1-benzofuran-2-carbonyl)pyrrolidin-3-yl]-4-cyclopropyl-1H-1,2,3-triazole CAS No. 2034302-28-6

1-[1-(1-benzofuran-2-carbonyl)pyrrolidin-3-yl]-4-cyclopropyl-1H-1,2,3-triazole

Cat. No.: B2490189
CAS No.: 2034302-28-6
M. Wt: 322.368
InChI Key: KIDGMJNKUGCGGS-UHFFFAOYSA-N
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Description

1-[1-(1-benzofuran-2-carbonyl)pyrrolidin-3-yl]-4-cyclopropyl-1H-1,2,3-triazole is a complex organic compound that features a unique combination of structural motifs, including a benzofuran ring, a pyrrolidine ring, and a triazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(1-benzofuran-2-carbonyl)pyrrolidin-3-yl]-4-cyclopropyl-1H-1,2,3-triazole typically involves multi-step organic synthesis. The key steps include the formation of the benzofuran ring, the construction of the pyrrolidine ring, and the introduction of the triazole moiety. Common synthetic routes may involve:

    Formation of Benzofuran Ring: This can be achieved through cyclization reactions involving phenol derivatives and aldehydes.

    Construction of Pyrrolidine Ring: This step often involves the cyclization of amine derivatives with suitable electrophiles.

    Introduction of Triazole Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods.

Chemical Reactions Analysis

Types of Reactions

1-[1-(1-benzofuran-2-carbonyl)pyrrolidin-3-yl]-4-cyclopropyl-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or metal hydrides.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the benzofuran or triazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium on carbon (Pd/C), sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[1-(1-benzofuran-2-carbonyl)pyrrolidin-3-yl]-4-cyclopropyl-1H-1,2,3-triazole has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    1-(1-benzofuran-2-carbonyl)pyrrolidin-3-amine: Shares the benzofuran and pyrrolidine rings but lacks the triazole moiety.

    4-cyclopropyl-1H-1,2,3-triazole: Contains the triazole ring but lacks the benzofuran and pyrrolidine rings.

Uniqueness

1-[1-(1-benzofuran-2-carbonyl)pyrrolidin-3-yl]-4-cyclopropyl-1H-1,2,3-triazole is unique due to its combination of three distinct structural motifs, which confer a range of potential biological activities and make it a versatile scaffold for drug development.

Properties

IUPAC Name

1-benzofuran-2-yl-[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c23-18(17-9-13-3-1-2-4-16(13)24-17)21-8-7-14(10-21)22-11-15(19-20-22)12-5-6-12/h1-4,9,11-12,14H,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIDGMJNKUGCGGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN(N=N2)C3CCN(C3)C(=O)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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